molecular formula C18H21NO3 B4435782 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4435782
M. Wt: 299.4 g/mol
InChI Key: UCKCPIBDXKYFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as PPQ, is a synthetic compound that has been studied for its potential uses in scientific research. PPQ has been shown to have several effects on biological systems, including anti-inflammatory and neuroprotective properties. In

Mechanism of Action

The exact mechanism of action of 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not yet fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have several biochemical and physiological effects on the body. In addition to its anti-inflammatory and neuroprotective properties, 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to increase the activity of antioxidant enzymes, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its relatively low cost and ease of synthesis. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its relatively low potency compared to other compounds that have similar effects. This may limit its usefulness in certain types of experiments.

Future Directions

There are several potential directions for future research on 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is in the development of more potent analogs of 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione that may have greater therapeutic potential. Another area of interest is in the study of 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione's effects on other biological systems, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and its potential uses in the treatment of various diseases.
In conclusion, 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic compound that has shown promise in a variety of scientific research applications. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential uses in a variety of scientific research applications. One area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective properties, and may be able to prevent or slow the progression of these diseases. 4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-(4-propoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-10-22-13-8-6-12(7-9-13)14-11-17(21)19-15-4-3-5-16(20)18(14)15/h6-9,14H,2-5,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKCPIBDXKYFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
Reactant of Route 2
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
Reactant of Route 3
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
Reactant of Route 6
4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.